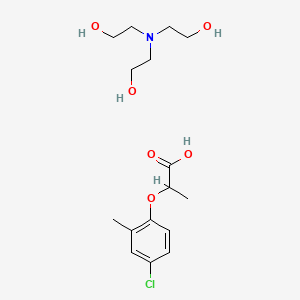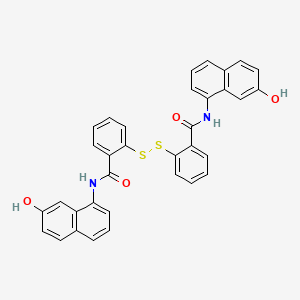
2,2'-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzamide core linked to a naphthol group through a disulfide bond, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Naphthol Group: The naphthol group is introduced through a coupling reaction between the benzamide derivative and 7-hydroxynaphthalene.
Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, linking two benzamide-naphthol units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group on the naphthol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated naphthol derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) involves its ability to interact with molecular targets through its disulfide bond and hydroxyl group. The disulfide bond can undergo redox reactions, modulating the redox state of biological systems. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(N-2-hydroxypropylbenzamide): Similar structure but with a hydroxypropyl group instead of a hydroxynaphthyl group.
2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of a hydroxynaphthyl group.
Uniqueness
2,2’-Dithiobis(N-(7-hydroxynaphth-1-yl)benzamide) is unique due to the presence of the hydroxynaphthyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other disulfide-linked benzamides and enhances its versatility in various applications.
Propiedades
Número CAS |
98051-80-0 |
|---|---|
Fórmula molecular |
C34H24N2O4S2 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
N-(7-hydroxynaphthalen-1-yl)-2-[[2-[(7-hydroxynaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-23-17-15-21-7-5-11-29(27(21)19-23)35-33(39)25-9-1-3-13-31(25)41-42-32-14-4-2-10-26(32)34(40)36-30-12-6-8-22-16-18-24(38)20-28(22)30/h1-20,37-38H,(H,35,39)(H,36,40) |
Clave InChI |
YPERVNZZJBFBQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5C=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


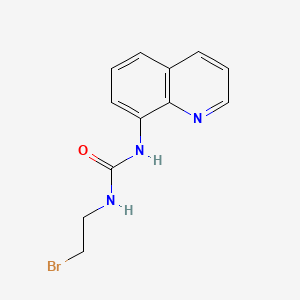






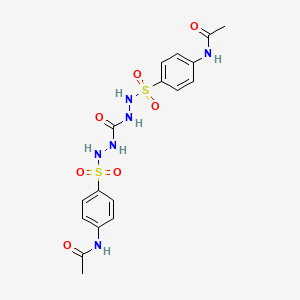

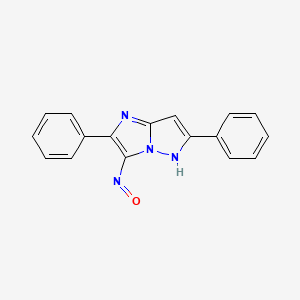
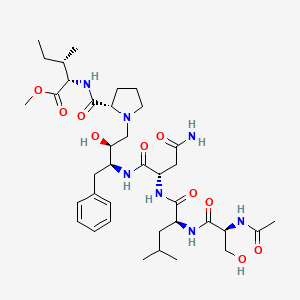
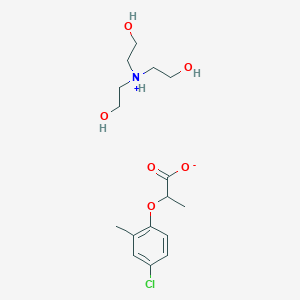
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
